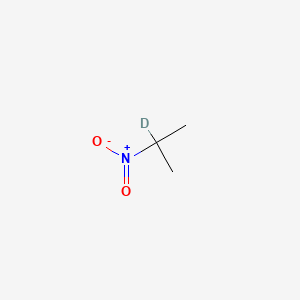

Propane, 2-deutero-2-nitro-

Descripción

Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Chemical Reactivity

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a significant relative mass change, which forms the basis of the deuterium isotope effect. This phenomenon is a cornerstone in the study of reaction kinetics and mechanisms. The effect primarily stems from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

Due to its greater mass, a deuterium atom vibrates more slowly in a covalent bond compared to a hydrogen atom. According to quantum mechanics, this results in a lower ZPE for the C-D bond than for the C-H bond. sigmaaldrich.com Consequently, more energy is required to break a C-D bond than an analogous C-H bond. libretexts.org This energy difference manifests as the Kinetic Isotope Effect (KIE) , which is the ratio of the reaction rate for the hydrogen-containing compound (kH) to the rate for the deuterium-containing compound (kD). wikipedia.org

Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted hydrogen is broken or formed in the rate-determining step of a reaction. pharmacy180.com The magnitude of the PKIE can provide insight into the structure of the transition state; for instance, maximum values (around 7-8) are often associated with a transition state where the hydrogen is symmetrically transferred between the donor and acceptor. pharmacy180.com

Secondary Kinetic Isotope Effect (SKIE): If the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-limiting step, a smaller effect, known as an SKIE, may still be observed (kH/kD values are often between 1 and 1.5). wikipedia.orgpharmacy180.com These effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state.

Beyond kinetics, deuterium substitution also influences the position of chemical equilibria, an effect known as the Equilibrium Isotope Effect (EIE) . The EIE is governed by the principle that the heavier deuterium isotope preferentially enriches in the state where it is more strongly bound, which corresponds to the species with the higher vibrational frequency oscillator. cdnsciencepub.com

Significance of Site-Specific Deuteration in Mechanistic Organic Chemistry

The ability to replace a hydrogen atom with deuterium at a specific, predetermined position in a molecule is a powerful strategy in mechanistic chemistry. royalsocietypublishing.org Site-specific deuteration allows chemists to ask precise questions about reaction pathways. By measuring the KIE at a particular location, researchers can determine whether that specific C-H bond is cleaved during the rate-determining step. wikipedia.org

For example, in an elimination reaction, if a significant primary KIE is observed upon deuterating a β-hydrogen, it provides strong evidence for a mechanism (like E2) where β-hydrogen abstraction is part of the slowest step. libretexts.orgfiveable.me Conversely, the absence of a significant KIE would suggest that the C-H bond is broken in a fast step either before or after the rate-limiting step, or not at all. This tool is indispensable for distinguishing between proposed mechanisms that are otherwise difficult to tell apart. royalsocietypublishing.org

Overview of Deuterated Nitroalkanes as Probes in Reaction Mechanism Elucidation

Nitroalkanes, such as 2-nitropropane (B154153), are a class of organic compounds that have been central to the study of proton transfer reactions. The hydrogen atom on the carbon bearing the nitro group (the α-hydrogen) is acidic due to the strong electron-withdrawing nature of the nitro group. The deprotonation of a nitroalkane results in the formation of a resonance-stabilized nitronate anion. nih.gov

"Propane, 2-deutero-2-nitro-," the deuterated analogue of 2-nitropropane, is an ideal probe for studying the mechanism of this fundamental proton transfer process. By comparing the rate of deprotonation of 2-nitropropane with that of its 2-deutero counterpart, a primary kinetic isotope effect can be measured directly. This provides definitive evidence for the role of the α-hydrogen in the reaction mechanism.

Numerous studies have utilized this approach to probe the intricacies of proton transfer. Research on the deprotonation of 2-nitropropane by various bases has revealed significant primary kinetic isotope effects, confirming that the abstraction of the α-proton is indeed the rate-limiting step. The magnitude of the KIE has been shown to vary depending on the base used, consistent with theories that predict the KIE will be maximal when the acidity (pKa) of the proton donor and the protonated base are closely matched. royalsocietypublishing.org

Interactive Table 1: Kinetic Isotope Effects for the Deprotonation of 2-Nitropropane

This table presents experimentally determined primary kinetic isotope effects (kH/kD) for the reaction of 2-nitropropane (and its deuterated form, Propane (B168953), 2-deutero-2-nitro-) with different bases. These findings underscore the utility of isotopic labeling in mechanistic studies.

| Base | kH/kD (at 25 °C) | Reference |

| Hydroxide (B78521) ion | 7.7 | manchester.ac.uk |

| Pyridine (B92270) | ~1.05 | rsc.org |

| 2,6-Lutidine | ~20 | royalsocietypublishing.org |

| Acetate (B1210297) ion | - | royalsocietypublishing.org |

| Intramolecular Phenolate | 7.8 | manchester.ac.uk |

| Data sourced from multiple studies; conditions may vary. The exceptionally high value for 2,6-lutidine has been attributed to quantum mechanical tunneling. |

These detailed research findings illustrate how "Propane, 2-deutero-2-nitro-" and similar deuterated nitroalkanes serve as sophisticated probes, allowing for a deep and quantitative understanding of reaction mechanisms that would be otherwise inaccessible.

Structure

3D Structure

Propiedades

Número CAS |

13224-31-2 |

|---|---|

Fórmula molecular |

C3H7NO2 |

Peso molecular |

90.10 g/mol |

Nombre IUPAC |

2-deuterio-2-nitropropane |

InChI |

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D |

Clave InChI |

FGLBSLMDCBOPQK-WFVSFCRTSA-N |

SMILES isomérico |

[2H]C(C)(C)[N+](=O)[O-] |

SMILES canónico |

CC(C)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for Propane, 2 Deutero 2 Nitro and Analogs

Strategic Incorporation of Deuterium (B1214612) at the C2 Position

The selective replacement of a hydrogen atom with a deuterium atom at the C2 position of 2-nitropropane (B154153) is a key focus in the synthesis of "Propane, 2-deutero-2-nitro-." This is achieved through various chemical transformations that leverage the specific reactivity of the C-H bond adjacent to the nitro group.

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

Hydrogen-deuterium exchange reactions are a direct method for introducing deuterium into a molecule. These protocols rely on the acidity of the proton at the C2 position, which is enhanced by the electron-withdrawing nature of the nitro group.

The protons on the carbon atom bearing a nitro group are acidic and can be removed by a base to form a nitronate anion. In the presence of a deuterium source, such as deuterium oxide (D₂O), the subsequent quenching of this anion results in the incorporation of a deuterium atom. This process can be repeated to achieve high levels of deuteration. The reaction is typically carried out using a suitable base in a deuterated solvent. For instance, the deprotonation of 2-nitropropane by bases like hydroxide (B78521) or acetate (B1210297) ions has been studied, highlighting the lability of the C2 proton rsc.org. Amine bases can also catalyze the exchange of benzylic protons in alkylnitroaromatics with deuterium from deuterium oxide, a principle that can be extended to nitroalkanes nih.gov.

| Reaction Component | Role | Example |

| Nitroalkane | Substrate | 2-Nitropropane |

| Base | Catalyst for deprotonation | Hydroxide, Acetate, Triethylamine rsc.orgnih.gov |

| Deuterium Source | Provides deuterium atom | Deuterium Oxide (D₂O) |

| Solvent | Reaction medium | D₂O, Methanol-d4 |

Transition metal catalysts are known to facilitate hydrogen isotope exchange reactions. researchgate.net While direct examples of the deuteration of 2-nitropropane using these specific metals are not extensively detailed in the provided search results, the general principles of transition metal-catalyzed C-H activation and deuteration are well-established for a wide range of organic compounds. These methods often involve the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source. Palladium, platinum, rhodium, and iridium complexes are particularly effective for such transformations. For instance, palladium-catalyzed methods have been developed for the coupling of nitroalkanes with unactivated alkenes, indicating the reactivity of nitroalkanes under these catalytic conditions acs.org.

Organocatalysis has emerged as a powerful tool for selective deuteration. Chiral organocatalysts can facilitate asymmetric deuteration, although for the synthesis of achiral "Propane, 2-deutero-2-nitro-," non-chiral catalysts are sufficient. These methods often utilize basic organocatalysts to promote H/D exchange in the presence of a deuterium source. For example, basic resins have been used to obtain deuterated β-nitroalcohols from nitroalkanes and various electrophiles in deuterium oxide. elsevierpure.comresearchgate.net Cinchona alkaloids have also been employed in the synthesis of deuterated chiral β-nitroalcohols, where deuterated nitroalkanes are generated in situ from the corresponding nitroalkane and D₂O rsc.org.

| Catalyst Type | Example Catalyst | Deuterium Source | Key Feature |

| Basic Resin | WA30 elsevierpure.comresearchgate.net | D₂O | Heterogeneous and easily removable catalyst |

| Cinchona Alkaloid | Quinine-derived catalysts elsevierpure.com | D₂O | Can be used for asymmetric synthesis |

Synthesis Utilizing Deuterated Precursors

An alternative to direct H/D exchange on 2-nitropropane is the use of smaller, readily available deuterated building blocks in the synthesis of the target molecule.

Deuterated nitromethane (B149229) (CD₃NO₂) is a commercially available or readily synthesized starting material. It can be used in various carbon-carbon bond-forming reactions to construct the carbon skeleton of "Propane, 2-deutero-2-nitro-" with the deuterium already in place. For instance, the Henry reaction (nitroaldol reaction) between a deuterated nitroalkane and a carbonyl compound is a fundamental C-C bond-forming reaction. elsevierpure.com In the context of synthesizing the target molecule, a reaction analogous to the condensation of a deuterated nitronate with a suitable electrophile could be envisioned. While the direct synthesis of 2-nitropropane often involves the vapor-phase nitration of propane (B168953), building the molecule from smaller deuterated fragments offers a more controlled approach to isotopic labeling chemicalbook.com.

Reductive Amination Routes with Deuterated Reducing Agents for Nitro Compound Derivatives

Reductive amination is a cornerstone of amine synthesis, traditionally involving the reaction of a carbonyl compound with an amine. A related and powerful approach is the reductive coupling of nitro compounds with aldehydes or ketones. nih.gov This one-pot process combines the reduction of a nitro group to an amine with a subsequent reductive amination step, offering an efficient route to secondary and tertiary amines. nih.govfrontiersin.org

From a green chemistry perspective, using readily available nitro compounds as precursors for amines is highly attractive. nih.govfrontiersin.org Various catalytic systems, employing both noble and non-noble metals, have been developed for this transformation using transfer hydrogenation reagents like formic acid or ammonium formate. nih.govresearchgate.net

To synthesize deuterated amine derivatives, this methodology can be adapted by using deuterated reducing agents. For instance, employing a deuterated hydrogen donor in a transfer hydrogenation reaction would lead to the incorporation of deuterium in the final amine product.

Table 1: Catalytic Systems for Reductive Amination of Nitro Compounds

| Catalyst | Hydrogen/Hydride Source | Substrate Scope | Reference |

| Co-Nx/C | Formic Acid | Aldehydes, Nitro Compounds | researchgate.net |

| Pd/C | Ammonium Formate | Aldehydes, Nitroarenes | nih.gov |

| Au/TiO2 | Formic Acid | Aldehydes, Nitroarenes | nih.gov |

| Iridium Catalysts | Various | Ketones, Anilines | researchgate.net |

This table is interactive. Click on the headers to sort.

While direct synthesis of 2-deutero-2-nitropropane via this method is not the primary goal (as it produces amines), the underlying principle of using deuterated reagents in reductions of nitro-related compounds is a key concept. The reduction of a suitable precursor with a deuterated reagent is a plausible step in a multi-step synthesis of the target molecule.

Construction of the 2-Nitropropane Skeleton from Deuterated Building Blocks

A direct and efficient strategy for the synthesis of "Propane, 2-deutero-2-nitro-" involves starting with building blocks that already contain the deuterium atom at the desired position. The incorporation of deuterium into molecules can significantly alter their pharmacokinetic properties by, for example, inhibiting demethylation, reducing oxidation, and slowing racemization. enamine.netenamine.net This has led to a growing interest in and availability of deuterated building blocks for chemical synthesis. enamine.netenamine.net

For the target molecule, a logical precursor would be a deuterated isopropyl derivative. The synthesis could proceed via the following conceptual pathways:

From Deuterated Isopropyl Halides: A common method for synthesizing primary nitroalkanes is the reaction of alkyl bromides or iodides with a nitrite (B80452) source, such as silver nitrite (AgNO₂). organic-chemistry.org Applying this to a deuterated precursor, 2-bromo-2-deuteropropane could be reacted with silver nitrite to yield 2-deutero-2-nitropropane.

From Deuterated Alcohols: While less direct, 2-deutero-isopropanol could serve as a starting point. This would require conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a nitrite salt.

The availability of a wide array of deuterated starting materials from commercial suppliers facilitates this approach, making it a viable option for introducing isotopic labels into specific molecular positions. enamine.net

Advanced Synthetic Transformations for Deuterated Nitroalkanes

Modern synthetic chemistry offers sophisticated methods for the preparation of complex molecules, including those containing isotopic labels. These advanced transformations provide access to compounds that may be difficult to obtain through classical methods.

Cobalt-Catalyzed Alkene Hydronitration for Tertiary Deuterated Nitroalkanes

A significant recent development is the cobalt-catalyzed hydronitration of alkenes, which provides a powerful method for accessing valuable tertiary nitroalkanes. researchgate.netchemrxiv.orgchemrxiv.org This reaction is particularly noteworthy for its mild conditions, broad functional group tolerance, and scalability. researchgate.netchemrxiv.org Crucially, this methodology has been successfully applied to the synthesis of isotopically labeled nitro compounds. chemrxiv.orgresearchgate.net

The reaction utilizes an anomeric nitroamide-based reagent in conjunction with a cobalt catalyst. researchgate.net The mechanism involves a metal-hydride hydrogen atom transfer, which allows for the Markovnikov addition of a nitro group and a hydrogen atom across the double bond of an alkene. chemrxiv.org

To synthesize a tertiary deuterated nitroalkane, a deuterated silane (as the hydride source) can be employed in the reaction mixture. For example, the reaction of an appropriate alkene with the nitrating agent in the presence of a cobalt catalyst and a deuterium donor would install a deuterium atom at the tertiary carbon and a nitro group at the adjacent position, yielding the desired deuterated nitroalkane. This method represents a state-of-the-art approach for preparing complex deuterated nitro compounds. researchgate.netresearchgate.net

Asymmetric Synthesis of Chiral Deuterated Nitroalkanes (e.g., from Nitroolefins)

The synthesis of chiral deuterated compounds is of increasing interest, and various asymmetric deuteration methods have been developed. rsc.org For the preparation of chiral deuterated nitroalkanes, the asymmetric conjugate addition to nitroolefins is a particularly effective strategy. organic-chemistry.orgnih.gov

This approach can be realized through several catalytic systems:

Organocatalysis: Jacobsen-type thiourea catalysts can mediate the highly enantioselective conjugate transfer hydrogenation of β,β-disubstituted nitroolefins using Hantzsch esters as the reducing agent. organic-chemistry.org By using a deuterated Hantzsch ester, this method can be adapted to produce chiral β-deuterated nitroalkanes with high enantioselectivity (up to 98% ee). organic-chemistry.org The mechanism relies on hydrogen bonding between the catalyst and the nitro group to control the stereochemical outcome. organic-chemistry.org

Copper-Catalyzed Additions: The catalytic asymmetric conjugate addition of dialkylzinc reagents to trisubstituted nitroalkenes, catalyzed by a copper complex with an amino acid-based phosphine ligand, can create nitroalkanes with all-carbon quaternary stereocenters in high enantiomeric excess. nih.gov While this specific example focuses on adding alkyl groups, the broader principle of asymmetric conjugate addition to nitroalkenes is a key platform. Modifying the reaction to incorporate a deuterium atom, for instance, by quenching a metal-enolate intermediate with a deuterium source, could yield chiral deuterated products.

These methods provide powerful tools for accessing optically enriched nitroalkanes where the stereocenter is defined by the presence of a deuterium atom. rsc.orgresearchgate.net

Multistep Syntheses for Complex Deuterated Nitro Compounds

The synthesis of complex molecules often requires a multistep approach, where functional groups are introduced and manipulated in a carefully planned sequence. libretexts.orgyoutube.com The principles of retrosynthetic analysis are essential for designing such synthetic routes. youtube.com When the target is a complex deuterated nitro compound, the introduction of the deuterium and the nitro group must be strategically timed.

Key considerations for a multistep synthesis include:

Timing of Deuteration: The deuterium label can be introduced at an early stage using a deuterated building block or later in the synthesis via a specific deuteration reaction. The choice depends on the stability of the C-D bond to subsequent reaction conditions and the availability of suitable deuterated precursors.

Timing of Nitration: The nitro group is a strong electron-withdrawing group and can influence the reactivity of the molecule. libretexts.org Therefore, its introduction must be planned to be compatible with other functional groups and reactions in the sequence. For instance, Friedel-Crafts reactions are often inhibited by the presence of a nitro group, meaning an alkyl or acyl group should typically be added before nitration in the synthesis of aromatic nitro compounds. libretexts.org

Flow Chemistry: For the synthesis of nitro-containing compounds, multistep continuous flow systems using heterogeneous catalysts offer an efficient and scalable approach. elsevierpure.com Such systems can be adapted for the synthesis of deuterated analogs by incorporating a deuteration step into the flow sequence.

By combining various synthetic reactions, including those for C-N bond formation and deuteration, complex molecular architectures featuring a deuterated nitroalkane moiety can be constructed. orgchemres.org

Mechanistic Investigations Through Kinetic Isotope Effects Kie on Propane, 2 Deutero 2 Nitro

Primary Deuterium (B1214612) Isotope Effects in Proton Transfer Reactions

The rate difference between the breaking of a C-H bond versus a C-D bond is primarily due to the difference in their zero-point vibrational energies (ZPE). princeton.edupressbooks.pub The C-H bond has a higher ZPE than the stronger, more stable C-D bond. libretexts.org Consequently, less energy is required to break the C-H bond, resulting in a faster reaction rate for the non-deuterated compound. princeton.edu The ratio of these rates, kH/kD, therefore, is typically greater than 1. libretexts.orgprinceton.edu While semi-classical models predict a maximum kH/kD of around 7 at room temperature, experimentally observed values can be much larger, signaling more complex quantum phenomena. epfl.chchem-station.com

Experimental Determination of kH/kD Ratios for Deprotonation Processes of 2-Nitropropane (B154153) Analogs

Experimental studies on the deprotonation of 2-nitropropane and related nitroalkanes have revealed a wide range of primary kinetic isotope effects. The magnitude of the kH/kD ratio is highly dependent on the reaction conditions, including the base and solvent used.

For the ionization of 2-nitro[2-²H₁]propane by methoxide (B1231860) ion in methanol (B129727), a primary isotope effect (kH/kD) of 7.4 was observed. rsc.org This value is close to the semi-classical maximum, indicating that the C-H bond is significantly broken in the transition state. rsc.orgepfl.ch Studies on similar nitroalkanes have yielded even larger KIEs, which are often interpreted as evidence for quantum tunneling. For instance, the reaction of 1-(4-nitrophenyl)-1-nitroalkanes with the strong, non-nucleophilic base 1,8-Diazabicycloundec-7-ene (DBU) in solvents of low polarity like tetrahydrofuran (B95107) (THF) and chlorobenzene (B131634) showed remarkably high kH/kD values. cdnsciencepub.com Similarly, high KIEs were observed for the proton-transfer reaction of 4-nitrophenylnitromethane with alkylamidine bases in toluene, with a kH/kD value of 11.7 ± 1.0. rsc.org

| Nitroalkane Substrate | Base | Solvent | kH/kD (at 25°C) | Reference |

|---|---|---|---|---|

| Propane (B168953), 2-deutero-2-nitro- | Methoxide | Methanol | 7.4 | rsc.org |

| Propane, 2-deutero-2-nitro- | Methoxide | Methanol-d (MeOD) | ~6.9 | rsc.org |

| 1-(4-Nitrophenyl)-1-nitroethane-d1 | DBU | Tetrahydrofuran (THF) | 12.2 | cdnsciencepub.com |

| 1-(4-Nitrophenyl)-1-nitropropane-d1 | DBU | Tetrahydrofuran (THF) | 13.0 | cdnsciencepub.com |

| 2-Methyl-1-(4-nitrophenyl)-1-nitropropane-d1 | DBU | Tetrahydrofuran (THF) | 10.1 | cdnsciencepub.com |

| 1-(4-Nitrophenyl)-1-nitroethane-d1 | DBU | Chlorobenzene | 12.9 | cdnsciencepub.com |

| 4-Nitrophenylnitromethane-d2 | N,N'-Di-n-butyl-N''-diethylguanidine | Toluene | 11.7 ± 1.0 | rsc.org |

Influence of Base Strength and Solvent Systems on KIE Values

The magnitude of the primary kinetic isotope effect is not constant but varies significantly with the strength of the base and the nature of the solvent system. According to transition state theory, the KIE is expected to be maximal when the transition state is symmetric, meaning the proton is roughly halfway between the donor carbon and the acceptor base. princeton.edu This often occurs when the pKa of the carbon acid is similar to the pKa of the conjugate acid of the abstracting base. princeton.edu

The choice of solvent also plays a critical role. For the deprotonation of 2-nitropropane, the reaction is about 150 times slower in methanol than in water when pyridine (B92270) is the base. rsc.org However, the solvent isotope effect (the change in rate when switching from H₂O to D₂O or CH₃OH to CH₃OD) is quite small in this case, suggesting the solvent's role is not directly involved in the proton transfer in the same way as the base. chem-station.comrsc.org In contrast, reactions with lyate ions (hydroxide in water, methoxide in methanol) show more pronounced solvent isotope effects. rsc.orgrsc.org For the methoxide-catalyzed ionization of 2-nitropropane, the rate is faster in MeOD than in MeOH (an inverse solvent KIE of kD/kH = 2.28), which is attributed to the properties of the solvated methoxide ion. rsc.org The primary KIE for the substrate itself was found to be slightly smaller in MeOD (6.9) than in MeOH (7.4). rsc.org

In less polar solvents like THF and chlorobenzene, the KIE values for the deprotonation of nitroalkanes by DBU are consistently large, suggesting that the solvent's ability to stabilize charged species influences the transition state structure and potentially enhances contributions from tunneling. cdnsciencepub.com

Analysis of Activation Parameters (ΔH‡, ΔS‡) Isotope Effects in Nitroalkane Reactions

Further mechanistic details can be elucidated by examining the isotopic effects on the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). The difference in activation enthalpy for the deuterated and non-deuterated reactants (ΔH‡D - ΔH‡H) is particularly revealing. Based on the loss of zero-point energy, this difference is expected to be approximately 1.15 kcal/mol. However, experimental values that significantly exceed this prediction are a strong indicator of quantum tunneling.

For the reaction of 4-nitrophenylnitromethane with an alkylamidine base, the difference in activation enthalpies (ΔH‡D - ΔH‡H) was found to be 2.5 ± 0.8 kcal/mol, a value substantially larger than the semi-classical prediction, confirming an appreciable tunneling contribution. rsc.org The reactions of 1-(4-nitrophenyl)-1-nitroalkanes with DBU are characterized by low values for the enthalpy of activation and large, negative entropies of activation. cdnsciencepub.com The large negative ΔS‡ values suggest a highly ordered transition state, which is expected for a bimolecular reaction where two reactant molecules combine into a single transition state complex. cdnsciencepub.com

| Nitroalkane Substrate | Solvent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)-1-nitroethane | Tetrahydrofuran (THF) | 14.3 | 141 | cdnsciencepub.com |

| 1-(4-Nitrophenyl)-1-nitropropane | Tetrahydrofuran (THF) | 18.1 | 139 | cdnsciencepub.com |

| 2-Methyl-1-(4-nitrophenyl)-1-nitropropane | Tetrahydrofuran (THF) | 24.2 | 146 | cdnsciencepub.com |

| 1-(4-Nitrophenyl)-1-nitroethane | Chlorobenzene | 13.0 | 140 | cdnsciencepub.com |

| 1-(4-Nitrophenyl)-1-nitropropane | Chlorobenzene | 15.1 | 146 | cdnsciencepub.com |

| 2-Methyl-1-(4-nitrophenyl)-1-nitropropane | Chlorobenzene | 18.6 | 160 | cdnsciencepub.com |

Quantum Mechanical Tunneling Contributions to KIEs

Quantum mechanical tunneling is a phenomenon where a particle passes through a potential energy barrier rather than having sufficient energy to go over it. wikipedia.org Because of its small mass, a proton (or deuteron) can exhibit significant tunneling behavior in chemical reactions. wikipedia.orgnih.gov This provides a reaction pathway that is unavailable in classical mechanics and can lead to unusually large kinetic isotope effects. pnas.orgresearchgate.net

Evidence and Theoretical Interpretation of Tunneling Phenomena in Proton Transfer

The primary evidence for tunneling in proton transfer reactions comes from several key experimental observations:

Anomalous Temperature Dependence: The isotopic difference in activation energies, (ΔH‡D - ΔH‡H), being larger than ~1.2 kcal/mol, is a hallmark of tunneling. rsc.org

Curvature in Arrhenius Plots: A plot of ln(k) versus 1/T for a reaction with a significant tunneling component may show curvature, as tunneling is less temperature-dependent than classical over-the-barrier processes.

Theoretically, tunneling is understood as a consequence of the wave-like nature of particles. gsu.edu The wavefunction of a proton does not abruptly end at a potential barrier but decays exponentially within it, allowing for a finite probability of the proton appearing on the other side. gsu.edu This effect is much more pronounced for protons than for deuterons due to the mass difference, leading to a large kH/kD ratio. pnas.orgnih.gov

Correlation of Barrier Widths and Heights with Tunneling Effects

The probability of a particle tunneling through a potential energy barrier is exponentially dependent on both the height and the width of the barrier. nih.govgsu.edulibretexts.org A lower and, particularly, a narrower barrier dramatically increases the likelihood of tunneling. libretexts.orgresearchgate.net

In the context of proton transfer from a nitroalkane, the potential energy barrier is shaped by factors such as the distance the proton must travel between the carbon acid and the base, the electronic reorganization, and solvent reorganization. A reaction environment that facilitates a shorter transfer distance (a narrower barrier) will show enhanced tunneling. Computational studies have suggested that the enhanced KIEs and tunneling contributions in enzyme-catalyzed reactions compared to the same reactions in solution can be attributed to the enzyme creating a narrower effective potential energy barrier. researchgate.netnih.gov Therefore, the large KIEs observed in some nitroalkane deprotonation reactions suggest that the transition state structure involves a relatively short distance between the carbon and the accepting base, creating a narrow barrier that is more easily penetrated by a proton than a deuteron (B1233211). wikipedia.org

Transition State Characterization from Isotope Effect Studies

The deprotonation of a carbon acid, such as 2-nitropropane, involves the breaking of a carbon-hydrogen bond. By substituting the hydrogen atom at the second position with deuterium to form Propane, 2-deutero-2-nitro- , we can probe the nature of the transition state of this fundamental reaction. The observed primary kinetic isotope effect (kH/kD) provides a wealth of information about the geometry and bonding in the transition state. libretexts.org

The position of the transition state along the reaction coordinate, often described as "early" (reactant-like) or "late" (product-like), can be inferred from the magnitude of the primary kinetic isotope effect, in conjunction with principles like the Hammond postulate and Brønsted coefficients. utk.edu The Hammond postulate suggests that for an exothermic reaction, the transition state will resemble the reactants ("early"), while for an endothermic reaction, it will resemble the products ("late").

In the deprotonation of 2-nitropropane, the strength of the base used to abstract the proton significantly influences the thermodynamics of the reaction and, consequently, the character of the transition state.

Early Transition State: When a strong base, such as hydroxide (B78521) ion, is used for the deprotonation of 2-nitropropane, the reaction is generally exothermic. According to the Hammond postulate, this leads to an "early" transition state. In this scenario, the C-H bond is only slightly stretched, and there is minimal charge development on the carbon atom. The resulting KIE is typically modest.

Late Transition State: Conversely, when a weaker base, like acetate (B1210297) ion, is employed, the deprotonation is less exothermic or even endothermic. This results in a "late" transition state that more closely resembles the carbanionic product. Here, the C-H bond is substantially broken, and a significant negative charge is localized on the carbon.

Symmetrical Transition State: Theoretical models predict that the maximum KIE will be observed when the pKa of the carbon acid and the conjugate acid of the abstracting base are closely matched, leading to a "symmetrical" transition state where the proton is roughly halfway between the carbon and the base. princeton.edu

Studies on the deprotonation of 2-nitropropane have shown that the magnitude of the KIE varies with the base used. For instance, kinetic and equilibrium secondary isotope effects have been measured for the deprotonation of 2-nitropropane by hydroxide and acetate ions. rsc.org While these are secondary KIEs, the principles governing the transition state character are related. The primary KIE for the deprotonation of nitroalkanes can be substantial, and its variation with the base provides evidence for the changing nature of the transition state. utk.edu

| Base | Relative Base Strength | Expected Transition State Character | Anticipated kH/kD Value |

|---|---|---|---|

| Hydroxide (OH⁻) | Strong | Early (Reactant-like) | Moderate |

| Acetate (CH₃COO⁻) | Weak | Late (Product-like) | Larger |

| Base with pKa ≈ pKa of 2-nitropropane | - | Symmetrical | Maximum |

The physical origin of the primary kinetic isotope effect lies in the difference in the zero-point vibrational energy (ZPE) between the C-H and C-D bonds. libretexts.org The ZPE is the minimum possible energy that a quantum mechanical system may have. Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to a C-H bond. This results in a lower ZPE for the C-D bond. wikipedia.org

The breaking of this bond is the rate-determining step in the deprotonation reaction. In the transition state, the C-H(D) stretching vibration is converted into a translational motion along the reaction coordinate, and its contribution to the ZPE is lost. Since the C-H bond has a higher initial ZPE than the C-D bond, the activation energy for breaking the C-H bond is lower than that for the C-D bond, leading to a faster reaction rate for the non-deuterated compound (kH > kD).

The difference in ZPE between the ground state and the transition state determines the magnitude of the KIE. A larger difference in ZPE between the C-H and C-D bonds in the ground state, which is not compensated for in the transition state, will lead to a larger KIE.

| Bond | Typical Stretching Frequency (cm⁻¹) | Calculated Zero-Point Energy (kJ/mol) | ZPE Difference (kJ/mol) |

|---|---|---|---|

| C-H in 2-Nitropropane | ~2900 | ~17.4 | ~4.8 |

| C-D in Propane, 2-deutero-2-nitro- | ~2100 | ~12.6 |

The data clearly shows that the C-D bond is energetically stronger than the C-H bond due to its lower zero-point energy. This fundamental difference is the primary reason for the observed kinetic isotope effect in the deprotonation of Propane, 2-deutero-2-nitro- .

Elucidation of Reaction Mechanisms Using Deuterium Labeling

Tracing Atom Transfer and Rearrangement Pathways

Deuterium (B1214612) labeling is instrumental in tracking the movement of atoms and identifying rearrangement processes during a chemical reaction. By observing the final position of the deuterium label in the products, chemists can deduce the specific bonds that are broken and formed, and infer the presence of transient intermediates.

The distribution of deuterium in the products of a reaction starting with Propane (B168953), 2-deutero-2-nitro- can reveal whether the C-D bond at the second position is cleaved and whether the deuterium atom is transferred to another position within the molecule or to other molecules in the reaction mixture. In proton transfer reactions, for example, the rate at which 2-deutero-2-nitropropane loses its deuterium to a base is slower than the rate at which 2-nitropropane (B154153) loses its proton. rsc.orgrsc.org This primary kinetic isotope effect provides clear evidence that the C-H/C-D bond is broken in the rate-limiting step.

Computational studies on the decomposition pathways of 2-nitropropane have identified several potential routes, including the concerted molecular elimination of HONO and nitro-nitrite isomerization. researchgate.net In such reactions, starting with 2-deutero-2-nitropropane would lead to the formation of deuterated nitrous acid (DONO). The detection and quantification of DONO versus HONO would provide direct evidence for the specific pathway taken. If the deuterium atom were found scrambled among other positions in the products or reactants, it could indicate reversible steps or alternative rearrangement pathways.

The isomerization of a nitro compound to a nitrite (B80452) ester is a significant rearrangement pathway that can influence the final product distribution. In this process, the nitro group (-NO₂) is converted to a nitrite group (-ONO). While studies specifically detailing this isomerization for 2-deutero-2-nitropropane are not abundant, research on related molecules like nitromethane (B149229) provides a model for how deuterium labeling can be applied.

For ionized nitromethane, for instance, a key reaction is the isomerization to ionized methyl nitrite. nih.gov This process competes with direct bond cleavage reactions. Using a deuterated analogue, such as nitromethane-d₃, allows researchers to distinguish between different fragmentation pathways by analyzing the mass of the ionic fragments. A study on the dissociation of ionized nitromethane used threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy to derive the activation energy for its isomerization to ionized methyl nitrite. nih.gov Similar methodologies applied to 2-deutero-2-nitropropane could precisely map the energetics and branching ratios of its isomerization and decomposition pathways.

Under physiological conditions, 2-nitropropane exists in a pH-dependent equilibrium with its tautomer, propane 2-nitronate. nih.gov This equilibrium is crucial, as the nitronate is often the reactive species. The decomposition of propane 2-nitronate can lead to products like acetone (B3395972) and nitrite. nih.gov Using 2-deutero-2-nitropropane would allow researchers to trace the fate of the deuterium atom during this tautomerism and subsequent decomposition, clarifying the mechanism of hydrolysis and potential radical intermediates.

Investigation of C-H Activation Mechanisms

C-H activation is a class of reactions in which a carbon-hydrogen bond is cleaved and replaced with a new bond, often with a metal catalyst. ethz.chyoutube.com Determining whether the C-H bond cleavage is the rate-determining step is fundamental to understanding the mechanism, and deuterium labeling is the primary tool for this purpose.

The primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD), is a key indicator of C-H bond cleavage. libretexts.org A kH/kD value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.

Studies on the proton transfer from 2-nitropropane to various bases have utilized Propane, 2-deutero-2-nitro- to measure the KIE. For the ionization of 2-nitropropane by methoxide (B1231860) ion in methanol (B129727), the primary substrate isotope effect (kH/kD) was found to be 7.4. rsc.org Similarly, secondary deuterium isotope effects have been measured for the deprotonation of 2-nitropropane by hydroxide (B78521) and acetate (B1210297) ions. rsc.org These substantial isotope effects provide unequivocal evidence that the cleavage of the C-H bond at the C-2 position is a central event in the transition state of these reactions.

| Reaction | Base | Solvent | kH/kD | Reference |

| Ionization of 2-Nitropropane | Methoxide | Methanol | 7.4 | rsc.org |

| Deprotonation of 2-Nitropropane | Hydroxide | - | Significant secondary isotope effect | rsc.org |

| Deprotonation of 2-Nitropropane | Acetate | - | Significant secondary isotope effect | rsc.org |

This table summarizes reported kinetic isotope effects for reactions involving the deprotonation of 2-nitropropane, demonstrating the role of deuterium labeling in confirming C-H bond cleavage.

Mechanistic Studies of Reduction Reactions of Nitroalkanes

The reduction of nitroalkanes to amines is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Understanding the mechanism of this multi-step process, which involves the transfer of multiple hydrogen atoms, is facilitated by the use of deuterium gas as the reducing agent.

Catalytic hydrogenation is a common method for reducing nitro groups. commonorganicchemistry.com By replacing molecular hydrogen (H₂) with deuterium gas (D₂), the pathway of hydrogen atom addition to the nitro group can be traced. The mechanism of nitroarene reduction is often depicted as proceeding through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgresearchgate.net

In the catalytic hydrogenation of a nitroalkane like 2-nitropropane using D₂ and a metal catalyst (e.g., Palladium on carbon), the resulting amine would be expected to incorporate deuterium atoms at both the nitrogen and the C-2 position. The specific pattern and extent of deuteration in the product, 2-aminopropane, and any intermediates can provide detailed mechanistic information. For example, systems that generate deuterium gas in situ, such as the reaction of aluminum powder with heavy water (D₂O) in the presence of a palladium catalyst, are effective for these studies. nih.govresearchgate.net Observing the deuterium distribution helps to understand the sequence of bond-forming events and the nature of the hydrogen (or deuterium) transfer from the catalyst surface to the substrate. orientjchem.org

Theoretical and Computational Chemistry Studies of Deuterated Nitroalkanes

Quantum Chemical Calculations for Predicting Isotope Effects

Quantum chemical calculations are instrumental in predicting and understanding kinetic isotope effects (KIEs), which are the changes in reaction rate upon isotopic substitution. wikipedia.org For deuterated nitroalkanes, the substitution of a hydrogen atom with deuterium (B1214612) at the carbon bearing the nitro group leads to a primary KIE in reactions involving the cleavage of this C-H/C-D bond, such as deprotonation.

Theoretical models predict that the KIE for a proton transfer reaction should be at its maximum when the pK values of the proton donor and the conjugate acid of the proton acceptor are approximately equal. royalsocietypublishing.org Computational studies on the ionization of 2-nitropropane (B154153) have explored this phenomenon in detail. The abstraction of a proton from 2-nitropropane by various bases has been shown to exhibit large KIEs, which are often attributed to quantum tunneling. royalsocietypublishing.orgosti.gov Tunneling is a quantum effect where a particle passes through a potential energy barrier rather than surmounting it; it is more significant for lighter isotopes like hydrogen than for heavier ones like deuterium.

Table 1: Kinetic Isotope Effects (KIE) in the Deprotonation of 2-Nitropropane

| Base | Solvent | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Hydroxide (B78521) ion | Water | 7.9 | royalsocietypublishing.org |

| Pyridine (B92270) | Water | 9.1 | royalsocietypublishing.org |

| 2,6-Lutidine | Water | 20 | royalsocietypublishing.org |

| Acetate (B1210297) ion | Water | 9.8 | royalsocietypublishing.org |

| Pyridine | 60% t-BuOH/40% H2O | k¹²/k¹⁴ = 1.037 | osti.gov |

| 2,6-Dimethylpyridine | 60% t-BuOH/40% H2O | k¹²/k¹⁴ = 1.096 | osti.gov |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential energy surfaces, mapping out the various reaction pathways available to a molecule and identifying the structures of intermediates and transition states. arxiv.org For 2-nitropropane, theoretical studies have primarily focused on its thermal decomposition mechanisms. researchgate.netresearchgate.net

Using methods like Density Functional Theory (DFT), specifically with functionals such as B3LYP, researchers have modeled several decomposition pathways. researchgate.netresearchgate.net One of the most studied pathways is the concerted molecular elimination (CME) of nitrous acid (HONO). This reaction is predicted to be a favorable decomposition channel, proceeding through a high-energy transition state. researchgate.net For 2-nitropropane, the calculated activation energy barrier for the CME of HONO is approximately 39.2 kcal/mol. researchgate.net This value is in good agreement with activation energies derived from experimental data. researchgate.net

Other decomposition routes that have been computationally investigated include the simple homolytic cleavage of the C-NO2 bond and nitro-nitrite isomerization. researchgate.net These computational models provide a comprehensive picture of the complex reaction network, enabling the prediction of major products under different conditions. researchgate.net The development of automated reaction path search methods, combined with kinetic analyses, has further enhanced the ability to predict reactants and discover novel reaction pathways from a given product structure. nih.gov

Table 2: Calculated Activation Barriers for 2-Nitropropane Decomposition

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Concerted Molecular Elimination (CME) of HONO | B3LYP/6-311+G(3df,2p) | 39.2 | researchgate.net |

| Overall Decomposition | APTAC | 46.2 ± 0.5 | researchgate.net |

Analysis of Bond Dissociation Energies in Deuterated and Protio Analogs

Bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability of a molecule. Quantum chemical calculations are frequently used to determine the BDEs of various bonds within a molecule. For nitroalkanes, the C-N bond is often the weakest, and its cleavage is a key step in many decomposition pathways. nih.gov

Various high-level computational methods, such as G3 theory and DFT-based techniques (B3LYP, MPW1B95, MPWB1K), have been applied to calculate the gas-phase enthalpies of formation and C-N BDEs for a range of nitroalkanes. nih.gov Studies have shown that the G3 procedure provides accurate results for the formation enthalpies of nitroalkanes and their radical products, typically within 1 kcal/mol of experimental values. nih.gov

Table 3: Calculated Thermochemical Data for 2-Nitropropane

| Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | G3 (Isodesmic) | -34.0 ± 1 | researchgate.net |

| Enthalpy of Formation (ΔHf°) | B3LYP (Isodesmic) | -34.0 ± 1 | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of "Propane, 2-deutero-2-nitro-," NMR is crucial for confirming the precise location of the deuterium atom and for quantifying the extent of deuteration.

¹H NMR (Proton NMR) spectroscopy is the most common NMR technique. In a standard ¹H NMR spectrum of non-deuterated 2-nitropropane (B154153), the methine proton at the C-2 position would appear as a septet due to coupling with the six equivalent protons of the two methyl groups. The methyl protons would, in turn, appear as a doublet. In the spectrum of "Propane, 2-deutero-2-nitro-," the signal corresponding to the C-2 proton would be absent, providing clear evidence of successful deuteration at this position. The signal for the six methyl protons would simplify from a doublet to a singlet, as the coupling to the C-2 position is now with a deuteron (B1233211), which has a different gyromagnetic ratio and typically results in unresolved or very small couplings in ¹H NMR.

²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nucleus. A ²H NMR spectrum of "Propane, 2-deutero-2-nitro-" would show a single resonance, confirming the presence of deuterium. The chemical shift of this signal would be very similar to the corresponding proton signal in the ¹H NMR spectrum of the non-deuterated compound. Furthermore, the integration of the ²H NMR signal can be used to determine the isotopic purity of the sample. For instance, a study on the ionization of 2-nitropropane utilized NMR to confirm an isotopic purity of 99.2% for 2-nitropropane-d6, where all methyl protons were substituted with deuterium. cdnsciencepub.com This demonstrates the quantitative power of NMR in assessing the degree of deuteration.

Isotope effects can also be observed in the NMR spectra of deuterated compounds. The substitution of a proton with a deuteron can cause small but measurable shifts in the resonance frequencies of nearby nuclei, known as isotope shifts. stemwomen.orgnih.gov These shifts are typically to a lower frequency (upfield) and their magnitude depends on the distance from the site of substitution and the nature of the chemical bonds involved. stemwomen.org

Table 1: Predicted ¹H NMR and ²H NMR Data for Propane (B168953), 2-deutero-2-nitro-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | -CH₃ | ~1.5 | Singlet | The typical doublet collapses to a singlet due to the absence of a proton at the C-2 position. |

| ¹H | -CHD- | Absent | - | The absence of this signal is a key indicator of deuteration at the C-2 position. |

| ²H | -CHD- | ~4.7 | Singlet | The chemical shift is expected to be very similar to the proton equivalent. |

Note: The chemical shift values are approximate and based on the known spectrum of 2-nitropropane. The actual values can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Purity and Distribution Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for determining the isotopic purity and distribution in labeled compounds like "Propane, 2-deutero-2-nitro-".

In the mass spectrum of "Propane, 2-deutero-2-nitro-," the molecular ion peak (M⁺) will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of its non-deuterated counterpart, 2-nitropropane. The molecular weight of 2-nitropropane (C₃H₇NO₂) is approximately 89.09 g/mol . nih.govnist.gov Therefore, the molecular ion of "Propane, 2-deutero-2-nitro-" (C₃H₆DNO₂) is expected at m/z 90. The relative intensity of the M⁺ peak at m/z 90 compared to the M⁺ peak of any residual non-deuterated compound at m/z 89 provides a direct measure of the isotopic enrichment.

The fragmentation pattern in the mass spectrum also provides valuable information. The fragmentation of nitroalkanes is well-characterized. For 2-nitropropane, common fragments include the loss of the nitro group (-NO₂) to give a fragment at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). In the case of "Propane, 2-deutero-2-nitro-," the loss of the nitro group would result in a fragment at m/z 44 ([CD(CH₃)₂]⁺). A study on the mass spectrometry of deuterated 1-nitropropane (B105015) analogues demonstrated how the fragmentation patterns shift upon isotopic substitution, allowing for the elucidation of fragmentation mechanisms. While this study focused on a different isomer, the principles are directly applicable to the analysis of "Propane, 2-deutero-2-nitro-".

Table 2: Predicted Key Mass Spectrometry Fragments for Propane, 2-deutero-2-nitro-

| Fragment Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₃H₆DNO₂]⁺ | 90 | Molecular ion peak. |

| [M - NO₂]⁺ | [C₃H₆D]⁺ | 44 | Loss of the nitro group. |

| [M - CH₃]⁺ | [C₂H₃DNO₂]⁺ | 75 | Loss of a methyl group. |

Note: The fragmentation pattern can be complex and influenced by the ionization method used. The predicted m/z values are for the monoisotopic species.

Infrared and Raman Spectroscopy for Deuterium-Specific Vibrational Modes

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. The substitution of hydrogen with deuterium has a significant and predictable effect on the vibrational frequencies, making these techniques valuable for characterizing "Propane, 2-deutero-2-nitro-".

The most prominent change in the IR and Raman spectra upon deuteration is the shift of the C-H stretching and bending vibrations to lower frequencies. libretexts.org This is due to the increased mass of the deuterium atom compared to the hydrogen atom. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org For a C-D bond, the reduced mass is greater than for a C-H bond, resulting in a lower vibrational frequency.

The C-H stretching vibrations in alkanes typically appear in the region of 2850-3000 cm⁻¹. The C-D stretching vibration is expected to appear at a significantly lower frequency, typically around 2100-2200 cm⁻¹. csbsju.edu This region of the spectrum is often less congested, making the C-D stretching band a clear and unambiguous marker for deuteration.

Table 3: Predicted Infrared and Raman Vibrational Frequencies for Propane, 2-deutero-2-nitro-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| C-D Stretch | 2100 - 2200 | Appears at a significantly lower frequency than the C-H stretch, providing a clear indication of deuteration. csbsju.edu |

| NO₂ Asymmetric Stretch | ~1550 | Expected to be largely unaffected by deuteration at the C-2 position. |

| NO₂ Symmetric Stretch | ~1370 | Expected to be largely unaffected by deuteration at the C-2 position. |

| C-D Bend | ~950 - 1050 | Shifted to a lower frequency compared to the C-H bending vibration. |

| C-N Stretch | 850 - 920 | May experience a slight shift due to the change in mass at the adjacent carbon. |

Note: The predicted frequencies are based on general trends for deuterated compounds and the known spectrum of 2-nitropropane. Actual peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Broader Research Applications of Deuterated Nitroalkanes Beyond Kies

Deuterated Nitroalkanes as Versatile Synthetic Intermediates in Advanced Materials Science

The synthesis of deuterated molecules is a growing field aimed at creating materials with enhanced or specific properties. azimuth-corp.com Deuterated nitroalkanes can serve as valuable synthetic intermediates or building blocks in the creation of advanced functional materials. While the parent compound, 2-nitropropane (B154153), is used as a solvent and a feedstock for synthesizing polymers, resins, and pharmaceuticals, its deuterated analog offers more specialized applications. canada.cawikipedia.org

The incorporation of deuterium (B1214612) can significantly alter the physical characteristics of a material. For instance, replacing C-H bonds with C-D bonds can reduce optical losses in polymers used for telecommunication photonics. azimuth-corp.com Research has demonstrated that the synthesis of perdeuterated, sulfurated polymers via inverse vulcanization can yield materials with engineered infrared (IR) transparency, opening new avenues for IR optical devices. azimuth-corp.com

Furthermore, deuteration has been shown to affect the thermal properties of energetic materials. In a study on 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), the N-deuterated version exhibited a decomposition temperature 30°C higher than its hydrogenated counterpart, indicating enhanced thermal stability. rsc.org This principle suggests that nitroalkanes deuterated at the alpha-carbon, like Propane (B168953), 2-deutero-2-nitro-, could be used to synthesize more stable energetic polymers or other materials where thermal resilience is critical. The development of synthetic routes to produce deuterated monomers is a key focus at research facilities like the Forschungszentrum Jülich and Oak Ridge National Laboratory, which support the creation of customized polymers for various research applications. ornl.govfz-juelich.de These efforts highlight the role of deuterated compounds, including nitroalkanes, as foundational components for next-generation materials.

Applications in Developing Deuterated Analogs for Biological and Materials Research (e.g., Tracers, Neutron Scattering)

The distinct mass and nuclear properties of deuterium make it an invaluable label in both biological and materials research.

Deuterated Tracers in Biological Research: Deuterium-labeled compounds are widely used as stable isotope tracers to study metabolic processes. nih.govnih.gov Because deuterium is non-radioactive and has a low natural abundance (about 0.015%), molecules labeled with it can be easily tracked in biological systems using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, researchers have used the natural variations in deuterium concentrations in food and water to estimate the turnover rate of water in the body. usgs.gov More advanced techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), allow for the quantitative imaging of deuterated tracers within tissues and cells, providing a detailed picture of metabolic pathways. nih.gov A deuterated nitroalkane or its metabolites could, in principle, be used to trace the fate of this class of compounds within a biological system.

Neutron Scattering in Materials Research: One of the most powerful applications of deuteration is in conjunction with neutron scattering techniques. nih.gov Neutrons interact with atomic nuclei, and their scattering properties can vary dramatically between isotopes of the same element. Hydrogen (¹H, or protium) and deuterium (²H, or D) have vastly different neutron scattering cross-sections, which allows researchers to use "contrast variation." nih.govnih.gov By selectively replacing hydrogen with deuterium in a complex molecular assembly, such as a polymer blend or a biological membrane, scientists can effectively make certain components "visible" or "invisible" to neutrons. fz-juelich.deeuropa.eu

This technique is indispensable for studying the structure and dynamics of soft matter, including polymers, proteins, and other biological complexes. nih.govnih.gov For example, by deuterating specific blocks in a copolymer, researchers can use Small-Angle Neutron Scattering (SANS) to determine the morphology and phase behavior of the polymer in bulk, which is crucial for optimizing the performance of organic electronic devices. nih.gov The significant difference in scattering length between hydrogen and deuterium provides a level of structural detail that is often unattainable with other methods like X-ray scattering. wikipedia.org

| Isotope | Symbol | Coherent Scattering Length (fm) |

|---|---|---|

| Protium (Hydrogen) | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

Contribution to Understanding Fundamental Chemical Principles in Carbon Acid Chemistry

Propane, 2-deutero-2-nitro- is an ideal model compound for studying fundamental principles of physical organic chemistry, particularly the behavior of carbon acids. Nitroalkanes are notable carbon acids because the electron-withdrawing nitro group stabilizes the negative charge on the adjacent carbon upon deprotonation.

The central C-H bond in 2-nitropropane is acidic and can be abstracted by a base. Replacing this hydrogen with deuterium creates Propane, 2-deutero-2-nitro- and allows for detailed investigation of proton (or deuteron) transfer mechanisms. The C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. libretexts.org This difference means that breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its C-H counterpart—a phenomenon known as the primary kinetic isotope effect (KIE). libretexts.orgwikipedia.org

| Property | C-H Bond | C-D Bond |

|---|---|---|

| Vibrational Frequency | Higher | Lower |

| Zero-Point Energy | Higher | Lower |

| Bond Dissociation Energy | Lower | Higher |

| Reaction Rate (in bond-breaking step) | Faster | Slower |

Studies on the proton transfer from 2-nitropropane to various bases have been used to explore the nuances of solvent isotope effects and transition state theory. rsc.org By comparing the reaction rates of 2-nitropropane and Propane, 2-deutero-2-nitro-, chemists can deduce the extent to which the C-H/C-D bond is broken in the rate-determining step of a reaction. princeton.edu

Furthermore, the chemistry of nitroalkanes involves an important tautomeric equilibrium between the standard nitro form and the aci-form, or nitronic acid. nih.gov This aci-form can behave as an electrophile. Studying the kinetics of this tautomerization and subsequent reactions using deuterated analogs provides deep insights into acid-base catalysis, reaction intermediates, and the fundamental nature of C-H bond activation. nih.govacs.org These studies contribute to the broader understanding of reaction mechanisms that are central to organic chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Regio- and Stereoselective Deuteration Strategies for Complex Nitroalkanes

The synthesis of precisely labeled compounds like Propane (B168953), 2-deutero-2-nitro- hinges on the ability to control where and how deuterium (B1214612) is incorporated into a molecular structure. While general methods for deuteration exist, achieving high regioselectivity (placement at a specific atom) and stereoselectivity (specific 3D orientation) in structurally complex nitroalkanes remains a significant challenge. acs.org

Future research will likely focus on moving beyond simple base-catalyzed hydrogen-deuterium exchange, which often lacks selectivity, toward more refined and targeted strategies. mdpi.com The development of late-stage functionalization techniques, where deuterium is introduced at the final steps of a synthesis, is particularly valuable. acs.org This approach is more efficient and avoids the need to build molecules from expensive, pre-labeled starting materials. x-chemrx.com

Key areas for exploration include:

Transition-Metal Catalysis: Designing novel catalysts (e.g., based on palladium, rhodium, or iridium) that can direct deuterium to the α-carbon of the nitro group with high fidelity. These methods could offer unparalleled control over selectivity by tuning the catalyst's ligand environment.

Enzymatic and Bio-inspired Catalysis: Harnessing the exquisite selectivity of enzymes, such as nitroalkane oxidase, or developing synthetic mimics could provide a green and highly specific route to deuterated nitroalkanes. umn.edu

Photoredox Catalysis: Using light-driven reactions to generate radical intermediates from nitroalkanes could open new pathways for deuterium incorporation under mild conditions, offering different selectivity profiles compared to traditional ionic pathways.

A comparison of potential advanced deuteration methodologies is presented below.

| Methodology | Deuterium Source | Potential Advantages | Key Research Challenge |

| Homogeneous Transition-Metal Catalysis | D₂ Gas, D₂O | High efficiency, tunability, broad substrate scope. | Achieving high regioselectivity in the presence of other acidic protons. |

| Heterogeneous Catalysis (e.g., Raney Ni) | D₂O | Catalyst recyclability, operational simplicity, potential for flow chemistry integration. x-chemrx.com | Fine-tuning catalyst activity and selectivity for complex molecules. x-chemrx.com |

| Enzymatic Catalysis | D₂O | Unmatched regio- and stereoselectivity, environmentally benign conditions. | Limited enzyme substrate scope and operational stability. |

| Photoredox Catalysis | Deuterated Solvents (e.g., d₆-DMSO) | Mild reaction conditions, unique reactivity pathways. | Controlling competing side reactions and catalyst degradation. |

Application of Advanced Computational Methods to Predict and Interpret Deuterium Behavior

The substitution of a hydrogen atom with deuterium introduces subtle yet profound changes in molecular properties, primarily due to the difference in mass. princeton.edu These changes manifest as kinetic isotope effects (KIEs), where the deuterated molecule reacts at a different rate than its hydrogen-containing counterpart. KIEs are invaluable for elucidating reaction mechanisms and transition state structures. utk.eduacs.org

Advanced computational methods are poised to revolutionize how we understand and predict the behavior of deuterated compounds like Propane, 2-deutero-2-nitro-. By simulating molecular behavior at the quantum level, these tools can provide insights that are difficult or impossible to obtain through experimentation alone.

Future research in this area will focus on:

Predicting KIEs with High Accuracy: Employing high-level quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods to calculate KIEs for reactions such as the deprotonation of nitroalkanes. umn.edu This can help distinguish between proposed reaction mechanisms and understand the role of the solvent. umn.edu

Simulating Vibrational Spectra: Calculating the infrared and Raman spectra of deuterated molecules to predict how the C-D bond vibration differs from the C-H bond. This aids in the interpretation of experimental spectroscopic data used to confirm successful deuteration.

Modeling Conformational and Electronic Effects: Investigating how deuterium substitution can influence a molecule's preferred shape and the distribution of electrons. While often considered minor, these effects can impact protein-ligand binding and other intermolecular interactions.

The table below summarizes key computational methods and their applications in studying deuterated nitroalkanes.

| Computational Method | Predicted Property/Application | Relevance to Propane, 2-deutero-2-nitro- |

| Density Functional Theory (DFT) | Kinetic Isotope Effects (KIEs), reaction energy profiles, vibrational frequencies (IR/Raman). | Elucidating the mechanism of its formation and reactions (e.g., deprotonation). utk.edu |

| Ab Initio Molecular Dynamics (AIMD) | Solvation dynamics, proton transfer pathways in solution. | Understanding the role of solvent molecules in deuteration reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, protein-ligand interactions. | Simulating its interaction with enzymes like nitroalkane oxidase. umn.edu |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative effects. | Quantifying the subtle electronic effects of deuterium substitution. |

Integration of Deuterium Labeling into Flow Synthesis and High-Throughput Experimentation for Mechanistic Discovery

The fields of chemical synthesis and mechanistic analysis are being transformed by automation and miniaturization. Flow chemistry, where reactions are performed in continuous streams within small reactors, and high-throughput experimentation (HTE), which involves running many reactions in parallel, offer significant advantages over traditional batch methods. x-chemrx.com

Integrating deuterium labeling studies with these modern platforms can dramatically accelerate the discovery and optimization of new reactions and the elucidation of their mechanisms.

Key future directions include:

Rapid Mechanistic Probes in Flow: Using flow reactors for hydrogen-deuterium exchange (HDX) studies. The precise control over reaction time (from milliseconds to minutes) and temperature in a flow system allows for detailed kinetic analysis, providing a clear picture of how fast deuterium is incorporated. x-chemrx.comnih.gov

High-Throughput Screening of Deuteration Catalysts: Employing robotic systems to rapidly screen hundreds of potential catalysts and reaction conditions for the optimal synthesis of deuterated nitroalkanes. This accelerates the discovery process outlined in section 8.1.

Automated Analysis Integration: Coupling flow reactors and HTE platforms directly to analytical instruments like mass spectrometers (MS) or Fourier-transform infrared (FTIR) spectrometers. mdpi.com This creates a seamless workflow from reaction to analysis, enabling real-time optimization and mechanistic investigation. For example, a flow system could be used to study the kinetics of a deuteration reaction, with online MS detecting the mass shift as hydrogen is replaced by deuterium. x-chemrx.commdpi.com

The advantages of these integrated approaches are summarized below.

| Technique | Key Advantage | Application to Deuterated Nitroalkanes |

| Flow Synthesis | Precise control of reaction time and temperature, enhanced safety, easy scalability. x-chemrx.com | Detailed kinetic analysis of deuteration reactions; safe handling of hazardous intermediates. |

| High-Throughput Experimentation (HTE) | Rapid screening of many variables (catalysts, solvents, temperatures). | Accelerated discovery and optimization of novel deuteration methods. nih.gov |

| Online Analytical Coupling (e.g., Flow-MS) | Real-time reaction monitoring and data acquisition. | Immediate feedback for mechanistic studies and optimization of deuterium incorporation. nih.gov |

By pursuing these future research avenues, the scientific community can unlock the full potential of isotopic labeling, using model compounds like Propane, 2-deutero-2-nitro- to develop tools and understanding that will have broad impacts across chemistry, biology, and materials science.

Q & A

How can researchers design experiments to investigate kinetic isotope effects (KIE) in 2-deutero-2-nitropropane?

Level: Advanced

Methodological Answer:

To study KIE, compare reaction rates of deuterated and non-deuterated analogs under identical conditions. Use isotopic labeling (e.g., H/D exchange via acid-catalyzed deuteration) and monitor reaction progress via techniques like stopped-flow spectrometry or gas chromatography-mass spectrometry (GC-MS). Ensure precise control of temperature, solvent, and catalyst to isolate isotopic effects. Validate results using Arrhenius plots to calculate activation energy differences. Replicate experiments to confirm reproducibility and account for instrumental error .

What analytical techniques are optimal for characterizing isotopic purity in 2-deutero-2-nitropropane?

Level: Basic

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (²H or ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For NMR, compare peak splitting patterns between deuterated and non-deuterated species. In HRMS, verify the mass-to-charge ratio (m/z) to confirm deuterium incorporation. Isotopic ratio monitoring via infrared spectroscopy (IR) can detect residual protio-impurities. Calibrate instruments using certified deuterated standards and perform triplicate measurements to ensure precision .

How do computational methods elucidate electronic effects of deuterium substitution in nitropropane derivatives?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations can model the electronic structure changes caused by deuterium substitution. Compare bond dissociation energies (BDEs) and electrostatic potential maps between deuterated and non-deuterated species. Use molecular dynamics (MD) simulations to assess vibrational mode differences. Validate computational results against experimental thermochemical data (e.g., enthalpy of formation from NIST) and adjust basis sets (e.g., B3LYP/6-311++G**) for accuracy .

What strategies resolve contradictions in thermodynamic stability data for deuterated vs. non-deuterated nitropropanes?

Level: Advanced

Methodological Answer:

Triangulate data using multiple methods: differential scanning calorimetry (DSC) for decomposition temperatures, gas-phase ion thermochemistry for bond strengths, and kinetic studies for activation barriers. Statistically analyze discrepancies (e.g., ANOVA) to identify systematic errors. Cross-reference findings with databases like NIST Chemistry WebBook and replicate experiments under varied conditions (e.g., inert vs. oxidative atmospheres) .

How should researchers assess the impact of isotopic purity on 2-deutero-2-nitropropane’s reactivity?

Level: Advanced

Methodological Answer:

Synthesize batches with varying isotopic purity (e.g., 95% vs. 99% deuterium) and compare reaction outcomes. Use kinetic profiling to quantify rate differences. Employ isotopic dilution experiments to isolate purity effects from solvent or catalytic influences. Purity thresholds should be determined via sensitivity analysis, with results reported alongside uncertainty margins .

What experimental designs are suitable for probing decomposition pathways of 2-deutero-2-nitropropane under thermal stress?

Level: Advanced

Methodological Answer:

Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products. Perform isothermal studies at incremental temperatures (e.g., 100–250°C) to map degradation kinetics. Isotopic labeling in time-resolved IR spectroscopy can track intermediate formation (e.g., nitroxide radicals). Compare activation energies with non-deuterated analogs to isolate isotope-specific stabilization effects .

How can mechanistic studies distinguish between homolytic and heterolytic cleavage in deuterated nitropropane reactions?

Level: Advanced

Methodological Answer:

Use radical traps (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect homolytic pathways. For heterolytic routes, monitor solvent polarity effects (e.g., rate changes in polar vs. non-polar solvents). Isotopic substitution alters zero-point energy, which can shift transition states; compare KIE values with theoretical predictions to infer mechanism .

What methodologies validate synthetic routes for 2-deutero-2-nitropropane while minimizing isotopic scrambling?

Level: Basic

Methodological Answer:

Optimize deuteration via acid-catalyzed exchange (e.g., D₂SO₄ in D₂O) or use deuterated precursors (e.g., CD₃ groups). Monitor scrambling using ¹H-¹³C HSQC NMR to detect unintended H/D exchange. Purify intermediates via fractional distillation under inert conditions. Validate synthetic yields using isotopic dilution assays and report side products (e.g., protio-impurities) in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.